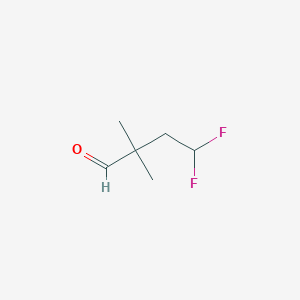

4,4-Difluoro-2,2-dimethylbutanal

Description

Contextualization within Fluorine Chemistry and Advanced Aldehyde Synthesis

Fluorine's high electronegativity and small size impart profound effects on the properties of organic molecules. tandfonline.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, binding affinity to target proteins, and lipophilicity, ultimately improving a drug's efficacy. tandfonline.comnih.gov 4,4-Difluoro-2,2-dimethylbutanal emerges at the intersection of fluorine chemistry and the synthesis of advanced aldehydes. Aldehydes are versatile intermediates in organic synthesis, readily undergoing a variety of transformations to form more complex structures. numberanalytics.comlibretexts.org The development of novel methods for aldehyde synthesis, including those involving photocatalysis and advanced catalytic systems, continues to be a vibrant area of research. numberanalytics.comrsc.org

Significance of Geminal Difluoro functionalities in Contemporary Organic Synthesis

The geminal difluoroalkyl group is a key structural motif with significant applications in the development of pharmaceuticals and materials. nih.gov This functional group can act as a bioisostere for a carbonyl group or a hydroxyl group, influencing the molecule's conformation and electronic properties. nih.gov The presence of two fluorine atoms on the same carbon can block metabolic oxidation, a common pathway for drug deactivation, thereby prolonging the therapeutic effect. mdpi.com Furthermore, gem-difluoro olefins, which can be synthesized from gem-difluoro compounds, are valuable intermediates in their own right, serving as precursors to a range of biologically active molecules. nih.gov

Rationale for Comprehensive Investigation of this compound as a Synthetic Building Block

The unique structure of this compound, featuring a reactive aldehyde group and a geminal difluoro moiety, makes it a highly attractive building block for synthetic chemists. The aldehyde functionality provides a handle for a multitude of chemical transformations, while the difluoro group offers the potential to imbue the final products with the desirable properties associated with fluorination. Its related alcohol, 4,4-difluoro-2,2-dimethylbutan-1-ol (B1435150), has already been identified as a valuable intermediate in the synthesis of more complex fluorinated compounds. A thorough investigation into the reactivity and synthetic applications of the aldehyde is therefore a logical and promising endeavor.

Overview of Key Research Objectives and Methodological Scope for this compound

The primary research objective for a compound like this compound is to explore its synthetic utility. This involves a systematic study of its reactivity with a wide range of reagents and under various reaction conditions. Key areas of investigation would include its participation in fundamental organic reactions such as aldol (B89426) condensations, Wittig-type olefinations, and reductive aminations. orgsyn.orgweebly.com The methodological scope would encompass the development of efficient and selective protocols for these transformations, with a focus on producing novel fluorinated molecules that could have applications in medicinal chemistry and materials science. A crucial aspect of this research would be the detailed characterization of the resulting products to understand the influence of the geminal difluoro group on their properties.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-2,2-dimethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-6(2,4-9)3-5(7)8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVGHFBQHZFJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,4 Difluoro 2,2 Dimethylbutanal

Retrosynthetic Analysis and Strategic Disconnections for 4,4-Difluoro-2,2-dimethylbutanal

A logical retrosynthetic analysis of this compound reveals several potential disconnection strategies. The primary bond formations to consider are the carbon-carbon bonds of the butanal skeleton and the carbon-fluorine bonds.

Primary Disconnections:

A primary disconnection can be envisioned at the C2-C3 bond, suggesting an aldol-type condensation. However, the presence of the gem-dithyl group at the C2 position makes this approach synthetically challenging due to steric hindrance.

A more plausible disconnection strategy involves the C3-C4 bond. This leads to a two-carbon difluorinated synthon and a pivalaldehyde-derived synthon. This approach simplifies the synthesis to the preparation of a suitable difluoroethylating agent and its subsequent reaction with a protected pivalaldehyde derivative.

Another key disconnection focuses on the C-F bonds. This strategy starts from a precursor already possessing the four-carbon backbone, such as 2,2-dimethylbutanal (B1614802) or a derivative thereof. The challenge then lies in the selective introduction of the two fluorine atoms at the C4 position.

Finally, a functional group interconversion (FGI) strategy can be considered. The aldehyde functionality can be derived from the oxidation of a primary alcohol, 4,4-difluoro-2,2-dimethylbutan-1-ol (B1435150). This simplifies the retrosynthetic problem to the synthesis of the corresponding fluorinated alcohol.

Precursor Design and Synthesis for the Fluoro-containing Moiety of this compound

The synthesis of this compound relies heavily on the efficient preparation of precursors containing the critical gem-difluoro functionality.

Halogenation Chemistry for Selective Difluorination Approaches

The direct difluorination of an unactivated C-H bond at the C4 position of a 2,2-dimethylbutane (B166423) derivative is a formidable challenge. A more common and effective approach involves the fluorination of a carbonyl group at the C4 position. This can be achieved through several methods:

Deoxofluorination of a Ketone: A plausible precursor is 4-oxo-2,2-dimethylbutanal, which can be selectively fluorinated at the C4-carbonyl using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents are known for their ability to convert ketones into gem-difluorides under relatively mild conditions.

Fluorinative Desulfurization: An alternative route involves the conversion of a C4-thioketal derivative of 2,2-dimethylbutanal to the gem-difluoro group. This can be accomplished using reagents like bromine or N-iodosuccinimide in the presence of a fluoride (B91410) source such as pyridine-HF.

A summary of potential halogenation approaches is presented in Table 1.

Table 1: Halogenation Approaches for Difluorination

| Precursor Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Ketone | DAST, Deoxo-Fluor® | gem-Difluoride |

Advanced Functional Group Interconversions Leading to the Aldehyde Moiety

The final step in many synthetic routes to this compound is the formation of the aldehyde functionality. A common and reliable method is the oxidation of the corresponding primary alcohol, 4,4-difluoro-2,2-dimethylbutan-1-ol. Several modern oxidation protocols are well-suited for this transformation, offering high yields and selectivity while avoiding over-oxidation to the carboxylic acid.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgadichemistry.comalfa-chemistry.com

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes. organic-chemistry.orglibretexts.org The reaction is typically carried out in dichloromethane (B109758) at room temperature and offers the advantage of a simple workup. organic-chemistry.org

These methods are summarized in Table 2.

Table 2: Oxidation of 4,4-Difluoro-2,2-dimethylbutan-1-ol to this compound

| Oxidation Reagent | Conditions | Advantages |

|---|---|---|

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C) | Mild, high yield, avoids over-oxidation |

Novel Synthetic Routes for this compound

Recent advances in synthetic methodology have opened up new avenues for the preparation of fluorinated compounds like this compound.

Catalytic Approaches in the Formation of this compound

While direct catalytic synthesis of this compound remains an area of active research, catalytic methods can be employed in the key bond-forming steps. For instance, transition metal-catalyzed cross-coupling reactions could be used to construct the carbon skeleton. A palladium-catalyzed coupling of a difluoro-containing building block with a suitable organometallic partner derived from a pivalaldehyde precursor could be a viable strategy.

Furthermore, catalytic oxidation methods for the conversion of 4,4-difluoro-2,2-dimethylbutan-1-ol to the aldehyde are being explored. These methods often utilize transition metal catalysts, such as ruthenium or copper, in the presence of a mild oxidant, offering a more sustainable alternative to stoichiometric reagents. google.comresearchgate.net

Organometallic Reagents and Reactions in this compound Synthesis

Organometallic reagents play a crucial role in the synthesis of complex molecules, and their application in the preparation of this compound is a promising area.

Grignard and Organolithium Reagents: A key retrosynthetic disconnection points to the reaction of a difluoroacetyl synthon with a t-butyl organometallic reagent. For example, the reaction of difluoroacetyl chloride with t-butylmagnesium chloride could potentially lead to the formation of the target molecule. However, the high reactivity of Grignard reagents can lead to over-addition. chemistrysteps.comstackexchange.com The use of less reactive organocuprates (Gilman reagents) might offer better control. chemistrysteps.com

Reformatsky-type Reactions: The fluoro-Reformatsky reaction, involving the reaction of an α-bromo- or α-iododifluoroester with a carbonyl compound in the presence of zinc, provides a route to β-hydroxy-α,α-difluoroesters. montclair.edu Subsequent manipulation of the ester and hydroxyl groups could lead to the desired aldehyde.

The use of organolithium reagents for the introduction of the difluoromethyl group is also a well-established strategy in organofluorine chemistry. wikipedia.orgyoutube.com

Photochemical and Electrochemical Methods for the Synthesis of this compound

Direct photochemical or electrochemical synthesis routes specifically for this compound have not been reported in the reviewed scientific literature. However, general advancements in photochemical and electrochemical fluorination of organic molecules provide a conceptual basis for potential synthetic strategies.

Photochemical Approaches: Photochemical methods often involve the generation of highly reactive species under mild conditions using light. For the synthesis of fluorinated aldehydes, these methods could potentially involve:

C-H Fluorination: Direct fluorination of a C-H bond at the gamma-position of a suitable precursor. Catalyst-free photochemical fluorination of C-H bonds in some aromatic carbonyl compounds has been demonstrated using Selectfluor-based reagents under UV-A irradiation. chemrxiv.orgchemrxiv.org This approach's applicability to an aliphatic aldehyde like this compound would require significant investigation into regioselectivity and functional group tolerance.

From Aldehydes: The direct conversion of aldehydes to acyl fluorides via photocatalytic C-H fluorination has been achieved using photocatalysts like sodium decatungstate. rsc.org While this produces a different functional group, it highlights the potential of photochemical methods in modifying the aldehyde moiety.

From Glycosyl Precursors: Photochemical methods have been used to synthesize glycosyl fluorides, demonstrating the potential for fluorination in complex molecules. acs.org

Electrochemical Approaches: Electrochemical synthesis offers a green and scalable alternative by using electrical current to drive chemical reactions. researchgate.netacs.org General strategies relevant to the synthesis of difluorinated compounds include:

Anodic Fluorination: Selective electrochemical fluorination can be achieved in aprotic solvents containing fluoride ions, typically yielding mono- or difluorinated products. acs.org The choice of solvent and supporting electrolyte is crucial for achieving efficient and selective fluorination. acs.org

From Enol Acetates: An electrochemical method for creating α-CF3-substituted carbonyl compounds has been developed, which could potentially be adapted for difluorinated analogues. researchgate.net

Radical Reactions: Electrochemical methods can generate difluoromethyl radicals from precursors like CF2HSO2Na, which can then participate in addition reactions. rsc.org

Despite these general advancements, no specific examples or data for the photochemical or electrochemical synthesis of this compound are available. The development of such a method would require substantial research to identify suitable starting materials, catalysts, and reaction conditions.

Scale-Up Considerations and Process Intensification Research for Laboratory Synthesis of this compound

There is no specific information regarding the scale-up or process intensification for the synthesis of this compound. The considerations below are general principles that would apply if a viable laboratory-scale synthesis were developed.

Scale-Up Challenges: Transitioning a laboratory procedure to a larger scale often presents challenges:

Heat Transfer: Many fluorination reactions are highly exothermic. Maintaining adequate temperature control in larger reactors is critical to prevent runaway reactions and ensure consistent product quality.

Mass Transfer: In heterogeneous reactions (e.g., using a solid-supported catalyst or reagent), efficient mixing becomes more challenging at scale to ensure all reactants come into contact.

Reagent Handling: Handling larger quantities of potentially hazardous fluorinating agents requires specialized equipment and safety protocols.

Purification: Purification methods that are practical on a small scale, such as column chromatography, may not be feasible for large-scale production. Alternative methods like distillation or recrystallization would need to be developed.

Process Intensification: Process intensification aims to make chemical processes smaller, safer, and more efficient. For the synthesis of a fluorinated aldehyde, this could involve:

Flow Chemistry: Continuous flow reactors offer significant advantages for highly reactive and exothermic processes. They provide superior heat and mass transfer, allow for precise control of reaction time, and can be more easily automated and scaled out. Photochemical reactions, in particular, can be well-suited for flow setups. acs.org

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly improve efficiency and reduce waste.

Catalyst Immobilization: Immobilizing the catalyst on a solid support can simplify separation and allow for catalyst recycling, reducing costs and environmental impact.

A study on the multi-kilogram production of a different fluorinated compound, a 4,4-difluoro-3,3-dimethylproline derivative, highlights some of these principles, such as the development of a telescoped process and the optimization of oxidation and fluorination steps for scale. researchgate.net Similar research would be necessary to enable the large-scale production of this compound.

Elucidation of Reactivity and Reaction Mechanisms of 4,4 Difluoro 2,2 Dimethylbutanal

Aldehyde Reactivity Profiles of 4,4-Difluoro-2,2-dimethylbutanal

The aldehyde group is the primary site of reactivity in this compound, participating in a range of characteristic reactions. However, the specifics of these reactions are modulated by the electronic and steric environment of the molecule.

Nucleophilic Addition Reactions to the Carbonyl Center of this compound

Nucleophilic addition is a fundamental reaction of aldehydes. pressbooks.publibretexts.org The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final alcohol product. masterorganicchemistry.com

The reactivity of the carbonyl group in this compound is influenced by two opposing factors. The gem-difluoro group at the γ-position exerts a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and susceptibility to nucleophilic attack. Conversely, the bulky tert-butyl-like arrangement of the two methyl groups at the α-position creates significant steric hindrance, which can impede the approach of nucleophiles to the carbonyl center. pressbooks.pub

While specific experimental data for nucleophilic additions to this compound are not extensively reported, the reactivity can be inferred from studies on analogous sterically hindered and fluorinated aldehydes. For instance, the addition of Grignard reagents or organolithium compounds would be expected to proceed, though potentially requiring more forcing conditions compared to less hindered aldehydes.

A comparative analysis of the reactivity of similar aldehydes is presented in the table below, highlighting the expected trends for this compound.

| Aldehyde | Structural Features | Expected Reactivity towards Nucleophiles |

| Pivalaldehyde | High steric hindrance, no electronic withdrawing groups | Lower reactivity due to sterics |

| 4-Chlorobutanal | Inductive electron-withdrawing effect | Enhanced reactivity |

| This compound | High steric hindrance, strong inductive effect | Reactivity is a balance of steric hindrance and electronic activation |

Aldol (B89426) and Related Condensation Reactions Involving this compound

The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. youtube.com For this compound, which possesses α-hydrogens, self-aldol condensation is theoretically possible. The reaction would proceed via the formation of an enolate under basic conditions, which would then act as a nucleophile, attacking the carbonyl group of another molecule of the aldehyde. youtube.com

However, the significant steric hindrance provided by the two methyl groups at the α-position would likely make the formation of the enolate and the subsequent nucleophilic attack on the sterically encumbered carbonyl group challenging. nih.gov Crossed aldol reactions, where this compound acts as the electrophile with a less hindered enolate partner, might be a more viable synthetic strategy.

The outcome of aldol reactions is often temperature-dependent. The initial aldol addition product, a β-hydroxy aldehyde, can undergo dehydration upon heating to form an α,β-unsaturated aldehyde, the aldol condensation product. libretexts.org

Advanced Oxidation and Reduction Pathways of this compound

Oxidation: Aldehydes are readily oxidized to carboxylic acids. libretexts.orgnih.gov this compound can be oxidized to 4,4-difluoro-2,2-dimethylbutanoic acid using various oxidizing agents. Common reagents for this transformation include potassium dichromate(VI) in acidic solution or potassium permanganate. libretexts.org Milder, more selective methods using reagents like sodium hypochlorite (B82951) under microwave irradiation have also been developed for the oxidation of aldehydes to carboxylic acids. researchgate.net The oxidation typically proceeds with high efficiency. For instance, the oxidation of various aldehydes to carboxylic acids using sodium perborate (B1237305) in acetic acid is a known effective method. organic-chemistry.org

Reduction: The carbonyl group of this compound can be reduced to a primary alcohol, 4,4-difluoro-2,2-dimethylbutan-1-ol (B1435150). This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). lumenlearning.comyoutube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling, typically used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.commasterorganicchemistry.comharvard.edu LiAlH₄ is a more powerful reducing agent and must be used in anhydrous conditions. lumenlearning.com The reduction of aldehydes to primary alcohols is generally a high-yielding reaction.

Influence of the Geminal Difluoro Group on this compound Reactivity

The two fluorine atoms on the γ-carbon have a profound impact on the chemical properties and reactivity of this compound.

Inductive and Stereoelectronic Effects of Fluorine on Carbonyl Reactivity and Stability

The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect (-I effect) that is transmitted through the carbon chain. This effect increases the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, pivalaldehyde.

Beyond the inductive effect, stereoelectronic effects, such as hyperconjugation, can also play a role in the stability and reactivity of fluorinated alkanes. The alignment of C-F bonds with other bonds in the molecule can influence conformational preferences and reactivity. nih.govnih.gov In the case of this compound, the gauche effect between the fluorine atoms and the carbon chain can influence the molecule's preferred conformation, which in turn can affect the accessibility of the aldehyde functional group to reagents.

The table below summarizes the key effects of the gem-difluoro group on the properties of the aldehyde.

| Effect | Description | Impact on Reactivity |

| Inductive Effect | Strong electron withdrawal by the two fluorine atoms. | Increases the electrophilicity of the carbonyl carbon, favoring nucleophilic addition. |

| Stereoelectronic Effects | Interactions between C-F bonds and adjacent C-C or C-H bonds. | Influences molecular conformation, potentially affecting steric accessibility of the carbonyl group. |

C-F Bond Activation and its Impact on Novel Reaction Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov In unactivated aliphatic gem-difluoroalkanes like this compound, the C-F bonds are generally considered inert under standard reaction conditions.

However, recent advancements in catalysis have shown that C-F bond activation in such compounds is possible, often employing strong Lewis acids or transition metal catalysts. nih.gov For instance, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been used to catalyze the activation of C(sp³)-F bonds in aliphatic gem-difluorides. nih.gov Such activation can lead to novel reaction pathways, including defluorinative functionalization. While specific studies on C-F bond activation in this compound have not been reported, the principles established for similar molecules suggest that under appropriate catalytic conditions, the C-F bonds could potentially be targeted for chemical transformation, opening up new avenues for the synthesis of novel fluorinated compounds.

Pericyclic and Multicomponent Reactions Involving this compound

Pericyclic and multicomponent reactions represent powerful tools in synthetic organic chemistry for the construction of complex molecular architectures in a single step. semanticscholar.orglibretexts.org The participation of this compound in such reactions would be dictated by the electronic nature of its carbonyl group and its steric accessibility.

Pericyclic reactions, which proceed through a cyclic transition state, are a broad class of concerted reactions. libretexts.org As an aldehyde, this compound could potentially participate in several types of pericyclic reactions. For instance, in an ene reaction, it could act as the "enophile," reacting with an alkene possessing an allylic hydrogen. msu.edu The electron-withdrawing difluoromethyl group would enhance the electrophilicity of the carbonyl carbon, potentially favoring this transformation. However, the significant steric hindrance from the adjacent gem-dimethyl group might increase the activation energy for such a reaction.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer a high degree of atom and step economy. semanticscholar.orgnih.gov Aldehydes are common components in many named MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. It is plausible that this compound could serve as the aldehyde component in these and other MCRs. nih.govresearchgate.net The successful incorporation of this aldehyde would likely depend on the specific reaction conditions and the other reacting partners, which would need to overcome the steric hindrance at the carbonyl center. The presence of the fluorine atoms could also influence the properties and subsequent reactivity of the resulting MCR products. sioc-journal.cn

Advanced Derivatization Chemistry of this compound

The aldehyde functional group is a cornerstone of derivatization in organic synthesis, and this compound is expected to undergo a variety of such transformations to yield more complex fluorinated building blocks.

The reaction of aldehydes with primary amines to form imines is a fundamental condensation reaction in organic chemistry. masterorganicchemistry.comyoutube.com It is anticipated that this compound would react with primary amines under appropriate conditions, likely with acid catalysis, to form the corresponding N-substituted imines. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

The rate of this reaction would be influenced by two opposing factors: the electron-withdrawing effect of the C-F bonds, which increases the electrophilicity of the carbonyl carbon and favors nucleophilic attack, and the steric hindrance from the α-gem-dimethyl group, which would impede the approach of the nucleophile. Similarly, reactions with hydroxylamine (B1172632) and hydrazines would be expected to yield the corresponding oxime and hydrazones. masterorganicchemistry.com These derivatives are valuable synthetic intermediates that can undergo further transformations, such as reduction to amines or participation in cycloaddition reactions.

Table 1: Potential Derivatization Reactions of this compound

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Imine | F₂CHCH₂C(CH₃)₂CH=NR |

| Hydroxylamine (NH₂OH) | Oxime | F₂CHCH₂C(CH₃)₂CH=NOH |

| Hydrazine (NH₂NH₂) | Hydrazone | F₂CHCH₂C(CH₃)₂CH=NNH₂ |

| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone | F₂CHCH₂C(CH₃)₂CH=NNHR |

This table is illustrative and shows the expected products based on general chemical principles.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orglibretexts.orgwikipedia.org Both reactions involve the reaction of the aldehyde with a phosphorus-stabilized carbanion.

In the Wittig reaction, a phosphonium (B103445) ylide reacts with the aldehyde to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is a widely used modification of the Wittig reaction. wikipedia.orgorganicchemistrydata.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed. The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups, can provide (Z)-alkenes with high selectivity. nrochemistry.com

The reaction of this compound in either a Wittig or HWE reaction would be expected to produce the corresponding 1,1-difluoro-3,3-dimethyl-substituted alkene. The steric hindrance of the aldehyde might affect the reaction rate, but the enhanced electrophilicity of the carbonyl carbon should facilitate the initial nucleophilic attack. These reactions would provide a valuable route to novel difluorinated olefins, which are important motifs in medicinal and materials chemistry. cas.cnnih.gov

Table 2: Illustrative Olefination Reactions with this compound

| Reaction Type | Reagent | Expected Major Product |

| Wittig (non-stabilized ylide) | Ph₃P=CHR | (Z)-F₂CHCH₂C(CH₃)₂CH=CHR |

| Wittig (stabilized ylide) | Ph₃P=CHCO₂R | (E)-F₂CHCH₂C(CH₃)₂CH=CHCO₂R |

| Horner-Wadsworth-Emmons | (RO)₂P(O)CH₂R' + Base | (E)-F₂CHCH₂C(CH₃)₂CH=CHR' |

| Still-Gennari HWE | ((CF₃CH₂)O)₂P(O)CH₂R' + KHMDS/18-crown-6 | (Z)-F₂CHCH₂C(CH₃)₂CH=CHR' |

This table is illustrative and shows the expected products based on general chemical principles.

Detailed Reaction Kinetics and Mechanistic Studies of this compound Transformations

While no specific kinetic or mechanistic studies for reactions involving this compound have been reported, general principles of physical organic chemistry can be applied to predict its behavior. The kinetics of its reactions will be a product of both electronic and steric effects.

The two fluorine atoms on the β-carbon exert a strong -I (inductive) effect, withdrawing electron density through the sigma bonds. This effect would make the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles. Consequently, the rate of reactions initiated by nucleophilic attack, such as imine formation or the initial step of the Wittig/HWE reaction, is expected to be enhanced electronically compared to a non-fluorinated analogue. rsc.org

Mechanistic studies of similar fluorinated compounds suggest that the presence of fluorine can have profound effects on reaction pathways and transition state energies. dtic.milsapub.orgresearchgate.net For example, in organocatalyzed reactions, the interaction of the difluoromethyl group with the catalyst or solvent could influence stereochemical outcomes. beilstein-journals.org Detailed kinetic studies, such as determining reaction orders and activation parameters for the reactions of this compound, would be necessary to quantify these effects and provide a deeper understanding of its reactivity. Such studies could involve techniques like in-situ NMR monitoring or competition experiments to compare its reactivity with that of other aldehydes.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research on 4,4 Difluoro 2,2 Dimethylbutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of 4,4-Difluoro-2,2-dimethylbutanal

NMR spectroscopy stands as a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. However, the application of various NMR methods to this compound has not been detailed in published research.

High-Resolution ¹H and ¹³C NMR Investigations for Precise Structural Assignment

High-resolution ¹H and ¹³C NMR are fundamental for assigning the proton and carbon frameworks of a molecule. For this compound, one would anticipate a specific set of signals corresponding to the distinct chemical environments of its hydrogen and carbon atoms. For instance, the ¹H NMR spectrum would be expected to show signals for the aldehyde proton, the methylene protons adjacent to the difluoro group, and the methyl protons of the gem-dimethyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the quaternary carbon, the methylene carbon, the carbon bearing the fluorine atoms, and the methyl carbons. The chemical shifts (δ) and coupling constants (J) from these spectra are essential for unambiguous structural confirmation. Without experimental data, a precise analysis remains speculative.

¹⁹F NMR for Elucidating Fluorine Environments and Coupling Interactions in this compound

¹⁹F NMR is a powerful tool for probing the local electronic environment of fluorine atoms within a molecule. In the case of this compound, the ¹⁹F NMR spectrum would be crucial for confirming the presence of the geminal difluoro group. The fluorine nuclei would exhibit a characteristic chemical shift and would likely show coupling to the adjacent methylene protons, providing valuable information about the through-bond connectivity. The absence of published ¹⁹F NMR data for this compound precludes a definitive characterization of its fluorine environments.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would link protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide information on longer-range carbon-proton connectivities, which is vital for piecing together the carbon skeleton. Nuclear Overhauser Effect Spectroscopy (NOESY) could offer insights into the spatial proximity of protons, aiding in conformational analysis. The lack of reported 2D NMR data for this compound means that a detailed elucidation of its connectivity and stereochemistry cannot be performed.

Mass Spectrometry (MS) for Mechanistic Fragmentation Studies and Isotopic Analysis of this compound and its Derivatives

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound (C₆H₁₀F₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the identification and characterization of any new chemical entity. Without access to HRMS data, the definitive confirmation of the elemental composition of this compound is not possible.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a cornerstone for the structural elucidation of this compound. These methods provide detailed information about the molecule's functional groups and can offer insights into its conformational landscape by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of an aldehyde is distinguished by several characteristic absorption bands. For this compound, the most prominent feature is the intense carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1740-1720 cm⁻¹. orgchemboulder.com The presence of electronegative fluorine atoms on the adjacent carbon may slightly shift this frequency. Another key diagnostic feature for the aldehyde functional group is the aldehydic C-H stretch. This typically manifests as one or two distinct bands of moderate intensity between 2850 cm⁻¹ and 2700 cm⁻¹. spectroscopyonline.com Specifically, a peak around 2720 cm⁻¹ is often a clear indicator of an aldehyde, appearing as a shoulder to the right of the main alkyl C-H stretching bands. orgchemboulder.comlibretexts.org

The difluoromethylene (-CF₂) group introduces strong absorption bands corresponding to C-F stretching vibrations. These are typically found in the fingerprint region of the spectrum, generally between 1200 cm⁻¹ and 1000 cm⁻¹, and are often the most intense peaks in the spectra of fluorinated compounds. dtic.mil The gem-dimethyl group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, along with bending vibrations at lower wavenumbers.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (asymmetric) | -CH₃ | ~2960 | Medium-Strong | Medium-Strong |

| C-H Stretch (symmetric) | -CH₃ | ~2870 | Medium | Medium |

| C-H Stretch | Aldehyde (-CHO) | ~2830 and ~2720 | Medium | Weak |

| C=O Stretch | Aldehyde (C=O) | 1740-1720 | Strong, Sharp | Medium |

| C-F Stretch (asymmetric & symmetric) | -CF₂ | 1200-1000 | Very Strong | Medium-Strong |

X-ray Diffraction Studies of Crystalline Derivatives of this compound (where applicable for solid-state structure)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, which is a liquid at room temperature, XRD analysis can only be performed on a solid, crystalline derivative.

As of the current body of scientific literature, no public reports of single-crystal X-ray diffraction studies on this compound or its crystalline derivatives are available. The synthesis of a suitable crystalline derivative, such as a hydrazone or a semicarbazone, would be a prerequisite for such an analysis. If a crystalline derivative were to be successfully prepared and analyzed, the resulting data would provide unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would be particularly valuable for understanding the conformational preferences of the molecule as influenced by the bulky gem-dimethyl group and the polar difluoromethyl group.

Advanced Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research Applications (e.g., GC-MS, HPLC-MS)

Chromatographic methods are indispensable for monitoring the progress of reactions that synthesize or utilize this compound and for assessing the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the most powerful and commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, GC-MS is an ideal technique for the analysis of this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of a long capillary column.

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time, quenched, and injected into the GC-MS. The disappearance of starting materials and the appearance of the this compound product peak in the resulting chromatograms allow for precise tracking of the reaction's progress and optimization of reaction conditions.

Purity Assessment: After synthesis and purification, GC-MS can be used to determine the purity of the compound. The area of the main peak corresponding to the product relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Mass Spectrometry (MS) Detection: The mass spectrometer coupled to the gas chromatograph provides structural information. Upon ionization (typically via electron ionization), the molecule fragments in a predictable manner. Expected fragmentation patterns for this compound would include the loss of the aldehyde group, cleavage adjacent to the carbonyl group (alpha-cleavage), and potentially rearrangements involving the fluorine atoms. The molecular ion peak (M⁺) would confirm the compound's molecular weight. uni.lu

| Parameter | Typical Setting |

|---|---|

| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature ramped to a final temperature to ensure separation |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile derivatives or for mixtures that are not amenable to GC, HPLC-MS is a powerful alternative. Separation is achieved in the liquid phase based on the analyte's partitioning between a stationary phase (e.g., C18) and a mobile phase.

Purity and Reaction Monitoring: Similar to GC-MS, HPLC can separate this compound from impurities or reactants. UV detection is possible due to the carbonyl group, but coupling to a mass spectrometer provides much greater sensitivity and specificity.

Mass Spectrometry (MS) Detection: Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used in HPLC-MS. These methods often result in less fragmentation than EI, providing a strong signal for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which again confirms the molecular weight of the compound. nih.govuzh.ch Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation, providing further structural details. nih.gov

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase (e.g., C18, Phenyl-Hexyl) |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile, methanol), often with additives like formic acid |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Detector | Quadrupole, Ion Trap, or Time-of-Flight (TOF) Mass Analyzer |

Computational and Theoretical Investigations on 4,4 Difluoro 2,2 Dimethylbutanal

Quantum Chemical Calculations of 4,4-Difluoro-2,2-dimethylbutanal (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Electronic Structure and Molecular Orbital Analysis of this compound

This analysis would involve calculating the energies and shapes of the molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO). The HOMO-LUMO gap is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. A detailed study would yield data on electron density distribution, electrostatic potential maps, and atomic charges, revealing the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Energy Minima of this compound and its Rotamers

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations, known as rotamers. A computational conformational analysis would identify the most stable structures (energy minima) and the energy barriers between them. This is typically done by systematically rotating the bonds and calculating the potential energy at each step. The results would be presented in a potential energy surface map, and the relative energies of the most stable conformers would be tabulated, indicating their expected population at a given temperature.

Spectroscopic Parameter Prediction and Validation for this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Chemical Shifts: DFT methods can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These calculations involve computing the magnetic shielding tensors for each nucleus. The predicted shifts for different isomers or conformers can help in the definitive assignment of experimental spectra. idc-online.comresearchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to peaks in an Infrared or Raman spectrum) is achieved by determining the second derivatives of the energy with respect to atomic displacements. nist.gov These predicted frequencies for the fundamental vibrational modes of this compound would aid in the interpretation of its experimental IR and Raman spectra. scirp.orgmdpi.com

A table of predicted vs. experimental values would typically be generated to assess the accuracy of the computational method.

Non-Covalent Interactions and Intermolecular Forces Involving this compound

The aldehyde group and the two fluorine atoms in this compound can participate in various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonds (if a donor is present). Methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these forces, which are crucial for understanding the compound's physical properties (e.g., boiling point) and its interactions with other molecules, such as solvents or biological receptors. nih.gov

Molecular Dynamics Simulations to Understand Solution Behavior and Reactivity Influences

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govarxiv.org An MD simulation of this compound in a solvent (like water or an organic solvent) would provide insights into its solvation structure, diffusion, and how the solvent influences its conformational preferences and reactivity. researchgate.netnih.gov Properties such as the radial distribution function would describe the average distance and coordination number of solvent molecules around specific atoms of the solute.

While the theoretical frameworks and computational tools for a thorough investigation of this compound exist, the actual application of these methods to this specific compound has not been published in accessible scientific literature. The basic properties of the molecule are known from chemical databases uni.luguidechem.com, but the detailed computational analysis as outlined above remains an area for future research.

Advanced Applications and Utilization of 4,4 Difluoro 2,2 Dimethylbutanal in Synthetic Organic Chemistry

4,4-Difluoro-2,2-dimethylbutanal as a Versatile Building Block for Complex Fluorinated Molecules

The aldehyde group in this compound serves as a versatile handle for a multitude of chemical transformations, while the gem-difluoro group imparts unique stereoelectronic effects that can be exploited in complex molecular design.

Synthesis of Fluorinated Heterocycles and Carbocycles with Defined Stereo/Regiochemistry

The aldehyde functionality of this compound is a gateway to a rich variety of heterocyclic and carbocyclic systems. Standard condensation reactions with binucleophiles can lead to the formation of various fluorinated heterocycles. For instance, reaction with hydrazines can yield fluorinated pyrazoles, while condensation with hydroxylamine (B1172632) can produce isoxazoles. Similarly, reactions with ureas, thioureas, and guanidines can afford the corresponding pyrimidine (B1678525) and related heterocyclic structures. The electron-withdrawing nature of the adjacent difluoromethyl group can influence the reactivity of the aldehyde and the subsequent stability and electronic properties of the resulting heterocyclic ring.

In the realm of carbocycle synthesis, the aldehyde can participate in various cycloaddition reactions. For example, it can be converted into a dienophile for Diels-Alder reactions or a dipolarophile for 1,3-dipolar cycloadditions, leading to the formation of six- and five-membered carbocycles, respectively. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions, allowing for the synthesis of specific stereoisomers.

The table below summarizes potential heterocyclic and carbocyclic scaffolds accessible from this compound.

| Reactant | Resulting Heterocycle/Carbocycle | Reaction Type |

| Hydrazine derivatives | Pyrazoles | Condensation |

| Hydroxylamine | Isoxazoles | Condensation |

| Urea/Thiourea | Pyrimidines/Thiouracils | Condensation |

| 1,3-Dienes | Cyclohexene derivatives | Diels-Alder (after conversion) |

| 1,3-Dipoles | Five-membered heterocycles | 1,3-Dipolar Cycloaddition |

Incorporation into Complex Molecular Scaffolds (focused solely on the synthetic process)

The incorporation of the 4,4-difluoro-2,2-dimethylbutyl moiety into larger, more complex molecular architectures is a key application of this building block. The aldehyde can undergo a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Wittig reactions, and Grignard additions. These reactions allow for the extension of the carbon chain and the introduction of new functional groups.

For example, an aldol reaction with a ketone would introduce a β-hydroxy ketone functionality, which can be further manipulated. A Wittig reaction can convert the aldehyde into an alkene with a difluorinated side chain, a motif of interest in medicinal chemistry. The steric hindrance provided by the 2,2-dimethyl groups can play a crucial role in directing the stereochemical outcome of these reactions, potentially leading to high diastereoselectivity.

Development of Novel Reagents and Catalysts Utilizing this compound Derivatives

While direct applications of this compound in catalysis are not widely reported, its derivatives hold potential for the development of novel reagents and catalysts. The aldehyde can be transformed into various functional groups that can act as ligands for metal catalysts. For instance, reduction to the corresponding alcohol followed by conversion to a phosphine (B1218219) could yield a ligand for transition metal-catalyzed reactions. The presence of the fluorine atoms could modulate the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.

Asymmetric Synthesis Applications Employing this compound as a Chiral Precursor or Auxiliary

Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.gov this compound, being a prochiral molecule, is an excellent substrate for asymmetric transformations.

The aldehyde can undergo nucleophilic addition reactions with chiral nucleophiles or in the presence of chiral catalysts to yield enantiomerically enriched secondary alcohols. Alternatively, the aldehyde can be converted into a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org For example, condensation of this compound with a chiral amine could form a chiral imine, which can then undergo diastereoselective reactions. After the desired transformation, the auxiliary can be cleaved and ideally recycled.

The following table outlines potential strategies for the use of this compound in asymmetric synthesis.

| Asymmetric Strategy | Description |

| Chiral Nucleophile Addition | Reaction of the aldehyde with a chiral organometallic reagent to form a chiral alcohol. |

| Chiral Catalyst | Use of a chiral Lewis acid or organocatalyst to control the facial selectivity of nucleophilic attack on the aldehyde. |

| Chiral Auxiliary | Conversion of the aldehyde into a chiral derivative (e.g., an imine or acetal (B89532) with a chiral alcohol/amine) to direct subsequent reactions. wikipedia.org |

Application in Materials Science Research (e.g., Precursors for Specialty Fluorinated Polymers or Advanced Materials Synthesis)

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer or a precursor to monomers for the synthesis of specialty fluorinated polymers. For example, the aldehyde could be used in polymerization reactions that involve carbonyl groups, or it could be chemically modified to introduce polymerizable functionalities like a vinyl or an epoxy group. The incorporation of the gem-difluoroalkyl moiety into a polymer backbone can significantly alter the material's properties.

Role in Mechanistic Probes and Labeling Studies (e.g., Incorporation of Fluorine as an NMR Probe)

The fluorine-19 (¹⁹F) nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. nih.gov This property makes fluorinated compounds valuable tools for mechanistic studies and as labels in biological systems.

Incorporating this compound into a larger molecule allows for the introduction of a ¹⁹F NMR reporter group. The two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments and will, in principle, have different NMR chemical shifts. The difference in their chemical shifts (Δδ) can provide valuable information about the conformation and dynamics of the molecule. Changes in the ¹⁹F NMR spectrum upon binding to a biological target or a change in the chemical environment can be used to probe these interactions.

Future Research Trajectories and Unresolved Challenges for 4,4 Difluoro 2,2 Dimethylbutanal

Emerging Methodologies for Highly Selective Functionalization of 4,4-Difluoro-2,2-dimethylbutanal

The development of methods for the selective functionalization of this compound is a primary area of future research. The gem-difluoro moiety significantly influences the reactivity of the molecule, but controlling reactions at specific sites remains a key challenge. Future work will likely focus on transition metal catalysis, radical chemistry, and directed C-H functionalization.

One promising avenue is the adaptation of strategies developed for gem-difluoroalkenes. nih.govpurdue.edu While the aldehyde is not an alkene, the electronic principles governing the reactivity of the C-F bonds are similar. Research could explore transition metal-catalyzed cross-coupling reactions at the C-F bonds, although this is challenging. A more viable approach may be the functionalization of the C-H bonds. Given the steric hindrance around the aldehyde, remote C-H functionalization at the methyl groups could be an innovative strategy.

Radical addition reactions represent another fertile ground for exploration, as they can circumvent the kinetically facile β-fluoride elimination pathway that often plagues reactions involving anionic intermediates in fluorinated compounds. purdue.edu Photocatalysis, in particular, offers a mild and efficient way to generate radicals and could enable novel difunctionalization reactions of the aldehyde or its derivatives. rsc.org

Table 1: Potential Selective Functionalization Strategies

| Methodology | Target Site | Potential Reagents/Catalysts | Expected Outcome |

| Directed C-H Functionalization | C(3)-H or Methyl C-H | Palladium, Rhodium, or Iridium catalysts with directing groups | Introduction of aryl, alkyl, or other functional groups. |

| Radical Hydrophosphinylation | Aldehyde C=O | Peroxide initiators, H-P(O)R₂ | Formation of α-hydroxyphosphinates. |

| Photocatalytic Amination | C(3)-H | Heteroaryl carboxylic acid oxime esters, photocatalyst | Construction of heteroaryl difluoroethylamine scaffolds. rsc.org |

| Umpolung (Polarity Inversion) | Aldehyde Carbonyl | N-Heterocyclic Carbenes (NHCs) | Nucleophilic acylation of electrophiles. nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of this compound

Beyond established functionalization, future research will delve into discovering entirely new reactivity patterns for this compound. The unique electronic nature of the gem-difluoro group can lead to unexpected chemical behavior. For instance, the fluorine atoms can stabilize an adjacent carbocation through hyperconjugation, a principle that could be exploited in reaction design. nih.gov

A significant area of interest is the exploration of umpolung, or polarity inversion, of the aldehyde group. Catalysis with N-heterocyclic carbenes (NHCs) can transform the normally electrophilic aldehyde carbon into a nucleophilic Breslow intermediate. nih.gov This would allow this compound to act as a nucleophile in reactions with various electrophiles, opening pathways to complex ketones and other structures that are otherwise difficult to access.

Furthermore, the reactivity of this compound can be contrasted with its non-fluorinated analog, 3,3-dimethylbutanal, to understand the "fluorine effect". rsc.orgcopernicus.org Studies on the atmospheric chemistry of 3,3-dimethylbutanal have identified its reaction products and mechanisms, providing a baseline for investigating how the gem-difluoro group alters reaction pathways, product distributions, and reaction kinetics. copernicus.orgcopernicus.org

Integration of this compound in Multistep Total Synthesis Strategies for Natural Products or Pharmaceutical Intermediates

A key driver for research into fluorinated compounds is their application in medicinal chemistry. The integration of this compound into the synthesis of biologically active molecules is a critical future direction. The difluoromethyl group is a bioisostere for hydroxyl, thiol, or amino groups and can enhance metabolic stability and binding affinity. dovepress.com

A notable example that highlights the potential of related difluorinated aldehydes is the synthesis of DL-4,4-Difluoroglutamic acid and its subsequent use in creating DL-γ,γ-difluoromethotrexate, an analog of the anticancer drug methotrexate. nih.gov In this synthesis, a difluorinated aldehyde ethyl hemiacetal, a protected form of a molecule structurally similar to this compound, serves as a key starting material. The synthesis proceeds via a nitroaldol (Henry) reaction, demonstrating a practical route to incorporate the difluorinated fragment into a pharmaceutically relevant scaffold. nih.gov

Future research will likely expand on this, using this compound in aldol (B89426), Mannich, and other classic carbon-carbon bond-forming reactions to build complex molecular architectures for drug discovery programs. nih.gov

Table 2: Application in Pharmaceutical Intermediate Synthesis

| Target Molecule Class | Synthetic Strategy | Role of this compound | Reference Application |

| Difluorinated Amino Acids | Nitroaldol (Henry) Reaction followed by reduction | Provides the C4-difluorinated carbon backbone. | Synthesis of DL-4,4-Difluoroglutamic acid. nih.gov |

| Peptidase Inhibitors | Reductive amination, amide coupling | Serves as a key building block for di- or tri-peptidomimetics. | Design of Dipeptidyl Peptidase IV (DPP4) inhibitors. nih.gov |

| Anticancer Drug Analogs | Multi-step synthesis involving ligation and alkylation | Precursor to a difluorinated glutamic acid derivative. | Synthesis of DL-γ,γ-difluoromethotrexate. nih.gov |

Advancements in In Situ Monitoring and Real-Time Characterization Techniques for this compound Reactions

To fully understand and optimize the novel reactions of this compound, advancements in real-time reaction monitoring are essential. Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow chemists to observe reaction kinetics, identify transient intermediates, and elucidate reaction mechanisms without disturbing the reaction conditions. youtube.com

For reactions involving fluorinated compounds, ¹⁹F NMR is a particularly powerful tool. It is highly sensitive and provides a clean spectral window to observe the transformation of fluorine-containing species. Applying in situ ¹⁹F NMR to reactions of this compound could provide invaluable data on the formation of intermediates and byproducts, helping to overcome challenges like β-fluoride elimination.

A significant challenge in radiochemistry, which often translates to general fluorination chemistry, is the low concentration of key species and the need for rapid reactions. acs.org While not dealing with radioisotopes, the principles of developing highly efficient reactions that can be monitored in real-time are directly applicable. Future research could focus on developing specialized probes and flow chemistry setups that integrate spectroscopic analysis, allowing for high-throughput screening of reaction conditions and rapid optimization of new transformations involving this compound. youtube.comacs.org

Sustainability and Green Chemistry Aspects in the Synthesis and Application of this compound (focused on research innovations, not industrial processes)

The increasing importance of green chemistry is guiding a shift in how chemists approach the synthesis and use of fluorinated compounds. dovepress.comnumberanalytics.com Historically, many fluorination methods have relied on hazardous reagents and energy-intensive processes. youtube.com Future research on this compound will undoubtedly prioritize the development of more sustainable methodologies.

Key research innovations in this area include:

Use of Safer Fluorinating Agents: Moving away from hazardous reagents like elemental fluorine or HF towards solid, safer, and easier-to-handle electrophilic or nucleophilic fluorine sources. youtube.comresearchgate.net

Catalyst and Metal-Free Reactions: Designing reactions that avoid the use of heavy metals, which can be toxic and difficult to remove from final products. Metal-free photocatalysis is a prime example of this trend. rsc.org

Aqueous Fluorination: Challenging the traditional notion that fluorine chemistry must be conducted under strictly anhydrous conditions, researchers are exploring fluorination reactions in water, the greenest of solvents. rsc.org

Electrochemical Methods: Electrochemical fluorination offers a reagent-free approach to introducing fluorine, using electricity to drive the transformation under mild conditions. numberanalytics.combioengineer.org

Q & A

Q. Key Considerations :

- Monitor reaction temperature to prevent side reactions (e.g., decarbonylation).

- Use NMR (¹⁹F and ¹H) to track fluorination efficiency and aldehyde integrity .

[Basic] How can spectroscopic techniques (NMR, IR) confirm the structural identity and purity of this compound?

Answer:

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.5–10.5 ppm. Adjacent methyl groups (2,2-dimethyl) will show up as two singlets integrating to six protons.

- ¹⁹F NMR : Two equivalent fluorine atoms (4,4-difluoro) produce a singlet near δ -120 to -140 ppm, confirming symmetric fluorination .

- IR Spectroscopy : A strong C=O stretch (~1720 cm⁻¹) confirms the aldehyde, while C-F stretches appear near 1100–1250 cm⁻¹.

Purity Assessment : Pair with GC-MS or HPLC (≥95% purity threshold) to detect impurities, as seen in ’s purity specifications for fluorinated acids .

[Advanced] What computational approaches (e.g., QSPR, DFT) predict the reactivity and stability of this compound in solution?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, used DFT to analyze fluorinated alcohols’ electronic properties .

- Quantitative Structure-Property Relationship (QSPR) : Correlate molecular descriptors (e.g., fluorine atom electronegativity, steric effects) with properties like solubility or thermal stability. This method is validated in for fluorinated compounds .

- Solvent Effects : Use COSMO-RS simulations to model solvation behavior and stability in polar aprotic solvents (e.g., DMF, THF).

Table 1 : Example Computational Parameters for Fluorinated Aldehydes

| Property | Method | Reference Value |

|---|---|---|

| Dipole Moment (Debye) | DFT/B3LYP/6-31G* | 3.2–3.8 |

| LogP (Partition Coefficient) | QSPR | 1.5–2.0 |

[Advanced] How can researchers resolve contradictions in reaction yields when scaling fluorinated aldehyde synthesis under catalytic conditions?

Answer:

Discrepancies in yield often arise from catalyst deactivation or inhomogeneous mixing. Systematic troubleshooting includes:

Catalyst Screening : Test ruthenium or palladium complexes (e.g., ’s dibromo-ruthenium catalysts for asymmetric fluorination) .

Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps.

Scale-Up Protocols : Optimize mixing efficiency (e.g., flow chemistry) and purge oxygen to prevent aldehyde oxidation.

Case Study : ’s synthesis of 4-Bromo-4,4-difluorobutanoic acid achieved 98% purity via rigorous process control, highlighting the importance of reaction monitoring .

[Basic] What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; fluorinated compounds can penetrate latex.

- Storage : Store under nitrogen at –20°C to prevent polymerization. ’s safety guidelines for halogenated anilines provide analogous recommendations .

[Advanced] How does steric hindrance from 2,2-dimethyl groups influence the reactivity of this compound in nucleophilic additions?

Answer:

The 2,2-dimethyl groups create steric bulk, slowing nucleophilic attack at the carbonyl carbon. Strategies to mitigate this include:

- Lewis Acid Catalysis : Use BF₃·OEt₂ to polarize the carbonyl, enhancing electrophilicity.

- Solvent Choice : Low-polarity solvents (e.g., toluene) reduce steric crowding by minimizing solvent interactions.

Experimental Validation : ’s analysis of tetrafluoro-methylbutanol’s steric effects supports this mechanistic insight .

[Advanced] What role does isotopic labeling (e.g., deuterium) play in studying the metabolic pathways of fluorinated aldehydes?

Answer:

Deuterated analogs (e.g., this compound-d₃) enable tracing metabolic intermediates via LC-MS. and describe deuterated benzoic acids and alcohols, demonstrating the utility of isotopic labeling in tracking reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.